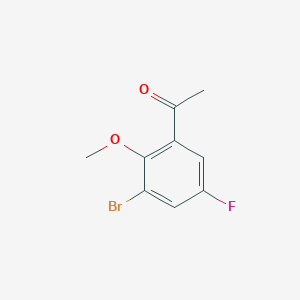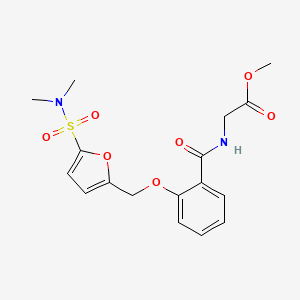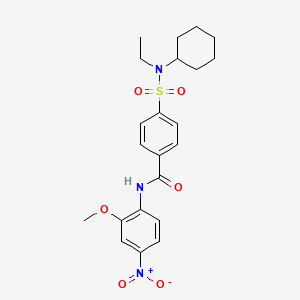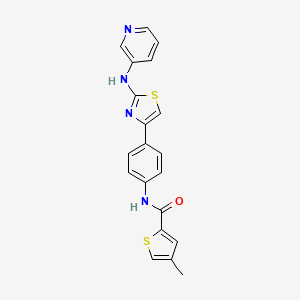
1-(3-Bromo-5-fluoro-2-methoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(3-Bromo-5-fluoro-2-methoxyphenyl)ethanone” is a chemical compound with the molecular formula C9H8BrFO2 . It is used in the synthesis of Lusutrombopag, a medication used to treat low platelet count due to chronic liver disease .
Synthesis Analysis
The bioreduction of 1-(3-Bromo-5-fluoro-2-methoxyphenyl)ethanone offers an attractive method to access this important compound. Through screening the available carbonyl reductases, a carbonyl reductase from Novosphingobium aromaticivorans (CBR) was identified, which could completely convert 100 g/L of 1a to (S)-1b .Chemical Reactions Analysis
The key chemical reaction involving “1-(3-Bromo-5-fluoro-2-methoxyphenyl)ethanone” is its bioreduction, which is used to synthesize (S)-1-(3-Bromo-2-methoxyphenyl)ethanol, a key precursor for the synthesis of Lusutrombopag .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Bromo-5-fluoro-2-methoxyphenyl)ethanone” such as melting point, boiling point, density, molecular weight, and others are not explicitly mentioned in the search results .Aplicaciones Científicas De Investigación
Pharmaceutical Synthesis
1-(3-Bromo-5-fluoro-2-methoxyphenyl)ethanone: serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Notably, it plays a pivotal role in the production of Lusutrombopag , a thrombopoietin receptor agonist used to treat thrombocytopenia in patients with chronic liver disease . Researchers explore its reactivity and selectivity in enzymatic reductions to access this key building block.
Mecanismo De Acción
Target of Action
The primary targets of 1-(3-Bromo-5-fluoro-2-methoxyphenyl)ethanone are currently unknown . This compound is a fluorinated building block, and its specific targets may depend on the context of its use in larger molecular structures .
Mode of Action
As a building block, it may interact with its targets in a manner dependent on the larger molecular structure in which it is incorporated .
Biochemical Pathways
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Propiedades
IUPAC Name |
1-(3-bromo-5-fluoro-2-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-5(12)7-3-6(11)4-8(10)9(7)13-2/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJZQLBRMQWDCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)F)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(4-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2703776.png)


![N-(3,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2703780.png)
![(5-Bromofuran-2-yl)-[5-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2703781.png)

![2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide](/img/structure/B2703783.png)
![(2-Fluorospiro[2.3]hexan-5-yl)methanesulfonyl chloride](/img/structure/B2703785.png)

![N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2703795.png)